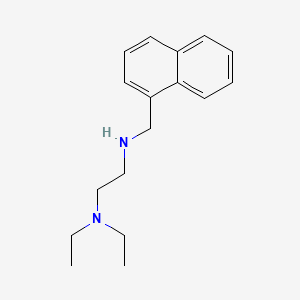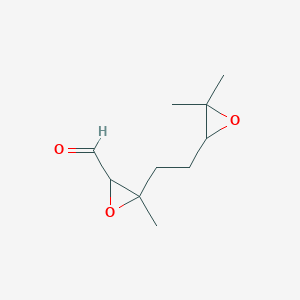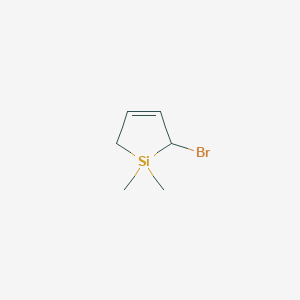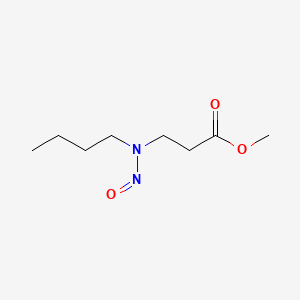
N-Butyl-N-(2-carboxyethyl)nitrosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(2-carboxyethyl)nitrosamine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco smoke . This compound, specifically, has been studied for its role in inducing bladder cancer in preclinical models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Butyl-N-(2-carboxyethyl)nitrosamine can be synthesized through the nitrosation of secondary amines. A common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods: Industrial production of nitrosamines, including this compound, typically involves large-scale nitrosation processes. These processes often use sodium nitrite as the nitrosating agent in the presence of secondary amines .
Analyse Des Réactions Chimiques
Types of Reactions: N-Butyl-N-(2-carboxyethyl)nitrosamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines .
Applications De Recherche Scientifique
N-Butyl-N-(2-carboxyethyl)nitrosamine has been extensively used in scientific research, particularly in the study of bladder cancer. It is a preferred model for inducing bladder cancer in mice due to its high reproducibility and genetic fidelity to human disease . Additionally, this compound is used in toxicological studies to understand the carcinogenic mechanisms of nitrosamines .
Mécanisme D'action
The mechanism of action of N-Butyl-N-(2-carboxyethyl)nitrosamine involves the formation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species cause DNA damage, leading to mutations and potentially cancer . The compound undergoes enzymatic α-hydroxylation, forming unstable intermediates that decompose to DNA-alkylating agents .
Comparaison Avec Des Composés Similaires
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopyrrolidine (NPYR)
Comparison: N-Butyl-N-(2-carboxyethyl)nitrosamine is unique due to its specific application in bladder cancer research. While other nitrosamines like NDMA and NDEA are also potent carcinogens, they are more commonly associated with liver cancer . The structural differences among these compounds influence their reactivity and the types of cancers they induce .
Propriétés
Numéro CAS |
51938-21-7 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 3-[butyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-3-4-6-10(9-12)7-5-8(11)13-2/h3-7H2,1-2H3 |
Clé InChI |
OZQOCSYHTLQBCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC(=O)OC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


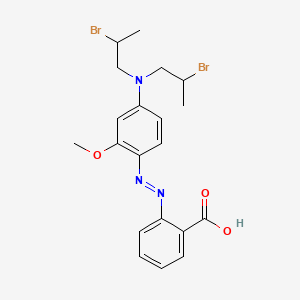

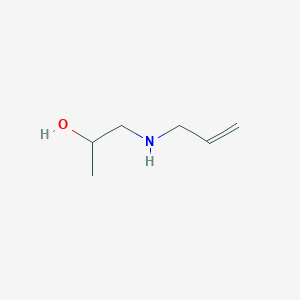
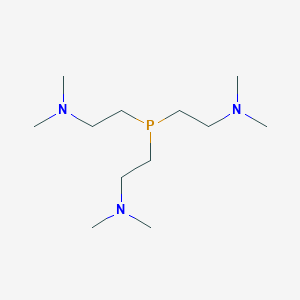
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
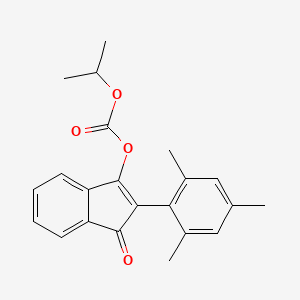
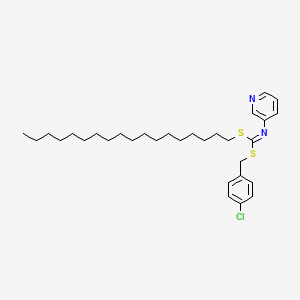
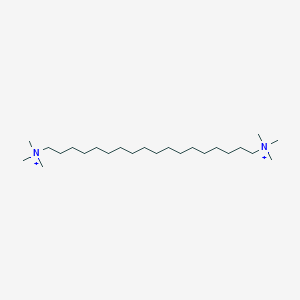

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
